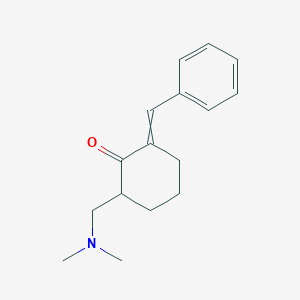
2-Benzylidene-6-dimethylaminomethyl-cyclohexanone
Cat. No. B8668422
M. Wt: 243.34 g/mol
InChI Key: NMUPYXWTUNJHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06815443B2
Procedure details


43 g (0.23 mole) of 2-benzylidene-cyclohexanone obtained from Stage 2, and 21.6 g (0.23 mole) of dimethylammonium methylene chloride were stirred in 200 ml of dry acetonitrile at room temperature. After adding 0.2 ml of acetyl chloride the reaction mixture was stirred for a further 3 hours at room temperature, a colorless clear solution being formed. 200 ml of dry ether were then added dropwise to the reaction mixture, whereupon the hydrochloride crystallized out. 56.1 g (87% of theory) of colorless crystals were obtained. The base was released from the hydrochloride with dichloromethane/sodium hydroxide and, after drying the solution, the dichloromethane was removed by distillation.

Name
dimethylammonium methylene chloride
Quantity
21.6 g
Type
reactant
Reaction Step One




Name
dichloromethane sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.[CH3:18][NH2+:19][CH3:20].[C:21](Cl)(=O)C.Cl.ClCCl.[OH-].[Na+]>C(#N)C.CCOCC>[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:18][N:19]([CH3:21])[CH3:20])[C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(CCCC1)=O
|
|
Name
|
dimethylammonium methylene chloride
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.C[NH2+]C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
dichloromethane sodium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl.[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for a further 3 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a colorless clear solution being formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
56.1 g (87% of theory) of colorless crystals were obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after drying the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dichloromethane was removed by distillation
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(C(CCC1)CN(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
